Phlorin

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26660-92-4 |

|---|---|

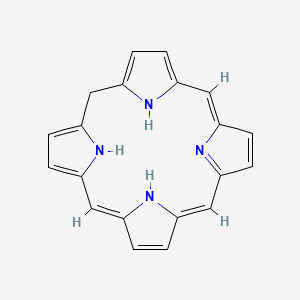

Molekularformel |

C20H16N4 |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

(10Z,14Z,19Z)-5,21,22,23-tetrahydroporphyrin |

InChI |

InChI=1S/C20H16N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-11,21,23-24H,12H2/b13-9-,14-10-,17-11- |

InChI-Schlüssel |

IQDRAVRWQIIASA-VZPOTTSCSA-N |

Isomerische SMILES |

C1C2=CC=C(N2)/C=C\3/C=C/C(=C/C4=N/C(=C\C5=CC=C1N5)/C=C4)/N3 |

Kanonische SMILES |

C1C2=CC=C(N2)C=C3C=CC(=CC4=NC(=CC5=CC=C1N5)C=C4)N3 |

Synonyme |

phlorin porphyrin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Section 1: Phloroglucinols and Their Derivatives

An In-depth Technical Guide to the Origins of Phlorin Compounds

Introduction

The term "this compound compounds" encompasses two distinct classes of molecules that, despite a similarity in name, possess fundamentally different chemical structures, origins, and applications. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals by delineating these two families: the naturally occurring phloroglucinols and the synthetically derived phlorins , which are related to porphyrins. Understanding their unique origins is crucial for harnessing their potential in various scientific and therapeutic fields. Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are polyphenolic compounds synthesized by plants, algae, and bacteria, known for a wide array of biological activities.[1][2] In contrast, phlorins are reduced porphyrin derivatives, often transient intermediates in chemical synthesis, which exhibit unique electrochemical and photophysical properties.[3][4]

Phloroglucinols are a major class of secondary metabolites widely found in biological systems.[5] These phenolic compounds are produced by a variety of organisms, including plants, algae, and bacteria, and are the building blocks for a larger family of derivatives, such as acylphloroglucinols and phlorotannins (polymers of phloroglucinol units).[1][6]

Natural Origins and Biosynthesis

The biosynthesis of the phloroglucinol core predominantly follows the polyketide pathway. This process involves the head-to-tail condensation of acetate units derived from malonyl-CoA. In many bacteria, such as Pseudomonas fluorescens, a specific Type III polyketide synthase known as phloroglucinol synthase (PhlD) catalyzes the direct conversion of three malonyl-CoA molecules into phloroglucinol.[5][7][8] This enzymatic reaction provides an efficient and direct route to the phloroglucinol scaffold.[7]

In marine brown algae (Phaeophyceae), such as species from the genera Ecklonia and Fucus, phloroglucinols polymerize to form a diverse group of compounds called phlorotannins, which can account for a significant portion of the alga's dry weight and serve as a defense against herbivores and environmental stressors.[9][10][11] In plants, phloroglucinol and its glucoside, also known as this compound, have been identified in various species, including citrus fruits.[12]

Caption: Biosynthesis of phloroglucinol from malonyl-CoA.

Quantitative Data

The study of phloroglucinols often involves quantifying their presence in natural extracts or evaluating their biological and enzymatic properties.

Table 1: Extraction Yields of Phlorotannins from Fucus vesiculosus

| Extraction Method | Solvent | Temperature (°C) | Yield (mg Phloroglucinol Equivalents / g Dry Weight) | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 50% Ethanol | 100 | ~2.98 | [13] |

| Conventional | 67% Acetone (v/v) | 25 | 2.92 | [14] |

| Pressurized Liquid | 58.65% Ethanol (v/v) | 137 | 36.9 | [9] |

| NADES* | Lactic acid:Choline chloride (3:1) | Ambient | 137.3 | [9] |

*Natural Deep Eutectic Solvents

Table 2: Kinetic Properties of Phloroglucinol Synthase (PhlD) from Pseudomonas fluorescens

| Substrate | Km (µM) | kcat (min-1) | Reference |

|---|

| Malonyl-CoA | 5.6 | 10 |[7] |

Table 3: Bioactivity of Synthetic Phloroglucinol Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Diacylphloroglucinol (Compound 2) | iNOS | 19.0 | [1] |

| Diacylphloroglucinol (Compound 2) | NF-κB | 34.0 | [1] |

| Alkylated acylphloroglucinol (Compound 4) | iNOS | 19.5 | [1] |

| Alkylated acylphloroglucinol (Compound 4) | NF-κB | 37.5 |[1] |

Experimental Protocols

Protocol 1: Extraction of Phlorotannins from Brown Algae (Ecklonia stolonifera) [10]

-

Sample Preparation: Wash the collected seaweed with fresh water to remove salt and epiphytes. Freeze-dry the sample and grind it into a fine powder.

-

Extraction: Extract the dried powder (e.g., 100 g) three times with 80% aqueous methanol (1 L each time) at room temperature for 24 hours with stirring.

-

Solvent Partitioning: Combine the methanol extracts and evaporate the solvent under reduced pressure. Suspend the resulting concentrate in water and partition sequentially with ethyl acetate.

-

Fractionation: Concentrate the ethyl acetate-soluble fraction. Subject this fraction to column chromatography on a Sephadex LH-20 column.

-

Purification: Elute the column with a stepwise gradient of methanol in chloroform. Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual phlorotannin compounds.

-

Characterization: Identify the structure of the purified compounds using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.[10]

Protocol 2: Phloroglucinol Synthase (PhlD) Activity Assay [8][15]

-

Enzyme Purification: Express hexa-histidine-tagged PhlD in E. coli BL21(DE3). Lyse the cells and purify the enzyme from the cell lysate using a Ni-NTA affinity chromatography column. Determine the protein concentration using a Bradford assay.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), malonyl-CoA (e.g., 100 µM), and the purified PhlD enzyme (e.g., 50 µg).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., 10% HCl).

-

Product Quantification: Extract the product, phloroglucinol, with an organic solvent like ethyl acetate. Analyze and quantify the amount of phloroglucinol produced using a colorimetric assay (e.g., with 4-hydroxy-3-methoxycinnamaldehyde) or by HPLC.[15]

Signaling Pathways in Drug Development

Phloroglucinol and its derivatives exhibit significant potential in drug development due to their ability to modulate key cellular signaling pathways. Their anti-inflammatory, antioxidant, and anticancer properties are well-documented.[16][17]

Apoptosis Induction: Phloroglucinol has been shown to induce apoptosis in colon cancer cells (HT-29) by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[16] This involves the upregulation of Fas and FADD, the release of cytochrome c from mitochondria, and the subsequent activation of caspases 3, 8, and 9.[16] It also suppresses survival pathways like the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling cascades.[18][19]

Caption: Phloroglucinol activates both extrinsic and intrinsic apoptosis pathways.

Anti-inflammatory Effects: Phloroglucinol exerts anti-inflammatory effects by upregulating the AMPK/Nrf2/HO-1 signaling pathway in macrophages.[20][21] This leads to a reduction in pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[20]

Caption: Phloroglucinol's anti-inflammatory mechanism via the AMPK/Nrf2/HO-1 pathway.

Section 2: Phlorins (Porphyrin Derivatives)

Phlorins are a class of porphyrinoids, specifically dihydroporphyrins, where one of the four meso-carbon bridges is reduced to an sp³-hybridized CH₂ group.[3] Unlike the aromatic and planar porphyrin macrocycle, the this compound framework is non-aromatic and typically adopts a ruffled conformation.[22]

Origins and Discovery

The origin of phlorins is rooted in synthetic and mechanistic chemistry rather than natural product isolation. The first this compound intermediate was discovered and named by R.B. Woodward in 1960 during his landmark total synthesis of chlorophyll.[4][22] This intermediate was a highly unstable, two-electron reduced porphyrin that readily oxidized in air to the corresponding aromatic porphyrin.[4] Because of this inherent instability, native phlorins are not isolated from biological sources but are recognized as key transient intermediates in the biosynthesis and chemical oxidation of porphyrinogens to porphyrins.[4][23] Their study has largely depended on synthetic strategies designed to generate and, in some cases, stabilize the this compound core.[3][4]

Caption: Redox relationship between porphyrinogen, this compound, and porphyrin.

Quantitative Data

The characterization of synthetic phlorins has yielded valuable quantitative data regarding their unique electronic properties.

Table 4: Redox Potentials of a Homologous Series of 5,5-Dimethylthis compound Derivatives [3]

| This compound Derivative | Eox1 (V vs Ag/AgCl) | Eox2 (V vs Ag/AgCl) | Eox3 (V vs Ag/AgCl) | Ered1 (V vs Ag/AgCl) | Ered2 (V vs Ag/AgCl) |

|---|---|---|---|---|---|

| 3H(PhlF) | 0.69 | 0.99 | 1.22 | -0.93 | -1.45 |

| 3H(PhlMes) | 0.60 | 0.91 | 1.12 | -1.05 | -1.53 |

| 3H(PhlOMe) | 0.58 | 0.89 | 1.10 | -1.07 | -1.56 |

| 3H(PhlNO2) | 0.70 | 1.00 | 1.23 | -0.94 | -1.33 |

| 3H(PhlCO2tBu) | 0.68 | 0.98 | 1.21 | -0.99 | -1.47 |

Table 5: Photophysical Properties of 5,5-Dimethylthis compound Derivatives [3]

| This compound Derivative | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (φFl) | Fluorescence Lifetime (τFl, ps) |

|---|---|---|---|---|

| 3H(PhlF) | 426, 658 | 720 | 5.3 x 10-4 | 37 |

| 3H(PhlMes) | 430, 663 | 732 | 1.2 x 10-3 | 58 |

| 3H(PhlOMe) | 432, 665 | 732 | 1.7 x 10-3 | 101 |

| 3H(PhlNO2) | 427, 660 | 722 | 5.4 x 10-4 | 37 |

| 3H(PhlCO2tBu) | 428, 662 | 725 | 9.7 x 10-4 | 66 |

Experimental Protocols

Protocol 3: Modular Synthesis of a 5,5-Dimethylthis compound [3]

-

Preparation of Diacylated Dipyrromethane: Deprotonate 5,5-dimethyldipyrromethane with ethylmagnesium bromide (EtMgBr) in an anhydrous solvent like THF. Add an acylating agent, such as pentafluorophenylbenzoyl chloride, to yield the diacylated dipyrromethane precursor.

-

Reduction to Dicarbinol: Reduce the diacylated dipyrromethane using sodium borohydride (NaBH₄) in a mixture of THF and methanol (3:1) to generate the corresponding dicarbinol.

-

Condensation: In a high-dilution setup, condense the dicarbinol with a 5-aryldipyrromethane derivative in a solvent like dichloromethane in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA).

-

Oxidation: After the condensation is complete (monitored by UV-vis spectroscopy), oxidize the resulting porphyrinogen intermediate to the this compound state using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Purification: Purify the resulting this compound product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity using ¹H NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography.

Protocol 4: Electrochemical Characterization by Cyclic Voltammetry (CV) [3]

-

Sample Preparation: Prepare a 1.0 mM solution of the purified this compound in an appropriate solvent (e.g., dichloromethane, CH₂Cl₂). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Electrochemical Cell Setup: Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Data Acquisition: Record the cyclic voltammograms at a specific scan rate (e.g., 50 mV/s). Include an internal standard, such as decamethylferrocene, for accurate potential referencing.

-

Analysis: Analyze the resulting voltammogram to determine the half-wave potentials (E₁/₂) for the reversible or quasi-reversible redox events (oxidations and reductions) of the this compound macrocycle.

Experimental and Logical Workflows

The study of phlorins follows a logical workflow from synthesis to characterization, which is essential for understanding their structure-property relationships.

Caption: General workflow for the synthesis and analysis of this compound compounds.

This guide has systematically detailed the origins of two distinct families of molecules often grouped under the term "this compound compounds." Phloroglucinols are naturally derived polyphenols with significant and diverse biological activities, originating from well-defined biosynthetic pathways in microbes, algae, and plants. Their potential in drug development is vast, particularly in creating anti-inflammatory and anticancer agents. Conversely, phlorins are non-aromatic porphyrin derivatives whose origins are in chemical synthesis and mechanistic studies. They represent key, often unstable, intermediates in porphyrin chemistry. Their unique redox and photophysical properties make them intriguing targets for materials science, catalysis, and photodynamic therapy. For researchers, scientists, and drug development professionals, recognizing this fundamental distinction is the first step toward effectively exploring and exploiting the unique chemical and biological properties of each class of compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Electrochemistry and Photophysics of a Family of this compound Macrocycles that Display Cooperative Fluoride Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 8. Directed evolution of phloroglucinol synthase PhlD with increased stability for phloroglucinol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of Extraction of Phlorotannins from the Arctic Fucus vesiculosus Using Natural Deep Eutectic Solvents and Their HPLC Profiling with Tandem High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and identification of phlorotannins from Ecklonia stolonifera with antioxidant and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound screening in various citrus species and varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Optimization of Phlorotannins Extraction from Fucus vesiculosus and Evaluation of Their Potential to Prevent Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zhaogroup.web.illinois.edu [zhaogroup.web.illinois.edu]

- 16. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 20. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. A Tetrapyrrole Macrocycle Displaying a Multielectron Redox Chemistry and Tunable Absorbance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure and Spectroscopic Signatures of Phlorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlorins, key intermediates in porphyrin chemistry, are dihydrogenated derivatives of porphyrins characterized by the presence of one sp³-hybridized meso-carbon atom. This structural feature disrupts the macrocycle's aromaticity, leading to unique and tunable electronic, optical, and electrochemical properties that distinguish them from their fully aromatic porphyrin counterparts. This guide provides a comprehensive overview of the molecular structure of phlorins and their characteristic spectroscopic signatures. It includes a detailed summary of quantitative data, experimental protocols for their synthesis and characterization, and graphical representations of their structure and the synthetic workflow.

Phlorin Structure

Phlorins are members of the porphyrinoid family, structurally isomeric with chlorins but distinct in their hydrogenation pattern. The defining feature of a this compound is the reduction of a single meso-bridge, converting an sp²-hybridized carbon to an sp³-hybridized carbon, which is typically saturated with one or two substituents (e.g., H, alkyl, aryl groups).[1] This interruption of the cyclic π-conjugation pathway, which is responsible for the 18π-electron aromaticity in porphyrins, is the primary determinant of a this compound's distinct properties.[1][2]

The macrocycle of a this compound is inherently non-aromatic and adopts a non-planar, often ruffled or saddle-shaped, conformation.[2][3] The bond angles around the sp³ meso-carbon are tetrahedral, typically in the range of 106°–117°, in stark contrast to the trigonal planar geometry of the other three sp² meso-carbons.[1] This localized saturation induces significant strain and distortion throughout the macrocyclic framework.

Caption: General chemical structure of a free-base this compound.

Spectroscopic Signatures

The disruption of the aromatic system in phlorins gives rise to spectroscopic signatures that are markedly different from those of porphyrins.

UV-Visible Absorption Spectroscopy

Unlike porphyrins, which exhibit a sharp, intense Soret band and weaker Q-bands, phlorins display a broad absorption profile that can span the entire visible region and extend into the near-infrared (NIR). The spectrum is typically characterized by two main absorption maxima, often lacking the distinct Soret/Q-band separation. For instance, a stable, trapped this compound intermediate showed significant absorption bands at 448 nm and 703 nm.[1] Metallothis compound complexes can exhibit strong and broad absorption bands deep into the NIR region; for example, gold(III) and iridium(III) this compound complexes show intense absorption maxima around 770 nm and 806 nm, respectively.[4][5][6][7] This panchromatic absorbance makes them suitable for light-harvesting applications.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the this compound structure. The absence of a ring current effect, characteristic of aromatic porphyrins, leads to significant changes in chemical shifts:

-

β-Pyrrolic Protons: These protons appear in the standard olefinic region, lacking the strong downfield shift seen in porphyrins.

-

Inner NH Protons: The signals for the inner N-H protons are not shifted to the highly shielded upfield region (e.g., -2 to -4 ppm) typical for porphyrins.[8]

-

sp³-meso Protons: The protons attached to the saturated meso-carbon give a characteristic signal in the aliphatic region of the spectrum.

This compound NMR spectra can be complex due to conformational exchange processes, and variable-temperature studies are often required to obtain well-resolved resonances.[1]

Infrared (IR) Spectroscopy

While less commonly reported, the IR spectrum of a this compound provides key information. It would be expected to show:

-

N-H Stretching: Similar to free-base porphyrins, a band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the pyrrolic units.[1]

-

sp³ C-H Stretching: Characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹, originating from the saturated meso-carbon, which are absent in aromatic porphyrins.

-

Fingerprint Region: The overall pattern in the fingerprint region (below 1600 cm⁻¹) will differ significantly from that of a porphyrin due to the lower symmetry and different vibrational modes of the non-aromatic macrocycle.

Electrochemical Properties

Phlorins possess a rich and tunable multi-electron redox chemistry.[2][7] Cyclic voltammetry studies show that they can typically undergo multiple reversible or quasi-reversible one-electron oxidations and reductions at modest potentials. The exact potentials are highly sensitive to the substituents on the macrocycle. Electron-donating groups make the this compound easier to oxidize, while electron-withdrawing groups make oxidation more difficult.[7] This tunability is a key feature for their application in molecular electronics and catalysis.

Data Summary

The following tables summarize representative spectroscopic and electrochemical data for a stable 5,5-dimethylthis compound derivative, providing a quantitative basis for its characterization.

Table 1: UV-Visible Absorption Data for a 5,5-Dimethylthis compound Derivative

| Feature | Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

|---|---|---|---|

| Band I | ~420 | Not specified | CH₂Cl₂ |

| Band II | ~550-750 (Broad) | Not specified | CH₂Cl₂ |

| Oxidized Species | ~680, ~810 | Intense | CH₂Cl₂ |

Data derived from qualitative descriptions in literature. Molar absorptivity values for phlorins are not as consistently reported as for porphyrins.[2][7]

Table 2: Electrochemical Data for 5,5-Dimethylthis compound Derivatives

| Process | Potential Range (V vs. Ag/AgCl) | Notes |

|---|---|---|

| Oxidation I | +0.6 to +0.8 | Quasi-reversible, one-electron |

| Oxidation II | +0.9 to +1.1 | Quasi-reversible, one-electron |

| Oxidation III | +1.1 to +1.25 | Quasi-reversible, one-electron |

| Reduction I | ~ -1.3 | Reversible, one-electron |

| Reduction II | ~ -1.7 | Reversible, one-electron |

Potentials are dependent on the specific meso-substituents.[7]

Experimental Protocols

The synthesis of phlorins is challenging due to their general instability and propensity to oxidize to the corresponding porphyrin. The most common strategies involve either the controlled reduction of a pre-formed porphyrin or the interruption of a de novo porphyrin synthesis before the final oxidation step.

Synthesis via Modified Lindsey Condensation

The Lindsey synthesis, a cornerstone of porphyrin chemistry, can be adapted to isolate this compound intermediates. This one-pot, two-step method involves an acid-catalyzed condensation followed by a controlled oxidation.[1][9]

Caption: Workflow for this compound synthesis via modified Lindsey condensation.

Protocol:

-

Condensation: Equimolar amounts of a suitable aldehyde (e.g., benzaldehyde) and pyrrole are dissolved in a large volume of dry, deoxygenated dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar) to achieve high dilution (~10⁻² M).

-

A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or BF₃·OEt₂, is added. The reaction is stirred at room temperature in the dark for several hours. The reaction progresses through the formation of a colorless porphyrinogen intermediate.

-

Controlled Oxidation: A sub-stoichiometric amount of an oxidant, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the reaction mixture.

-

Isolation: The reaction is carefully monitored by TLC and UV-Vis spectroscopy. Once the characteristic green color of the this compound appears, the reaction is quenched by adding a mild base (e.g., triethylamine). The this compound product is quickly isolated from the reaction mixture using column chromatography on silica gel or alumina. All steps must be performed with minimal exposure to light and air.

Spectroscopic Characterization Methods

UV-Visible Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: this compound samples are dissolved in a spectroscopic-grade solvent (e.g., CH₂Cl₂, toluene, or THF) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M.

-

Measurement: Spectra are typically recorded from 300 to 900 nm in a 1 cm path length quartz cuvette. The solvent is used as a baseline reference.

¹H NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz).

-

Sample Preparation: Approximately 1-5 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or toluene-d₈). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Measurement: Due to potential instability and conformational dynamics, it is often necessary to acquire spectra at low temperatures (e.g., 233 K) to obtain sharp, well-resolved signals.[1]

Cyclic Voltammetry (CV):

-

Instrumentation: A potentiostat with a standard three-electrode cell (working, reference, and counter electrodes).

-

Sample Preparation: A ~1 mM solution of the this compound is prepared in a dry, deoxygenated solvent (e.g., CH₂Cl₂ or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Measurement: The potential is swept between the solvent limits, and the resulting current is recorded. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential referencing.

Conclusion

Phlorins represent a fascinating class of porphyrinoids whose properties are dominated by the disruption of macrocyclic aromaticity. Their non-planar structures lead to unique spectroscopic and electrochemical signatures, including broad, panchromatic UV-Vis absorption and a rich, tunable redox chemistry. While their inherent instability has historically made them challenging synthetic targets, modern strategies are enabling the isolation and characterization of stable derivatives. A thorough understanding of their structure-property relationships, as outlined in this guide, is essential for harnessing their potential in fields ranging from materials science and solar energy conversion to medicinal chemistry and photodynamic therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and coordination studies of 5-(4′-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin and its pyrrolidine-fused chlorin derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

Key differences between phlorin and porphyrin

An In-depth Technical Guide to the Core Differences Between Phlorin and Porphyrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of phlorins and porphyrins, two important classes of tetrapyrrolic macrocycles. While structurally related, their distinct electronic and conformational properties give rise to significant differences in their reactivity, spectral characteristics, and potential applications. This document outlines these key distinctions, providing quantitative data, experimental methodologies, and visual diagrams to support a comprehensive understanding.

The fundamental distinction between a porphyrin and a this compound lies in the hybridization of one of the meso-carbon atoms. Porphyrins possess a fully conjugated, aromatic macrocycle composed of four pyrrole rings linked by four sp²-hybridized methine bridges (=CH−)[1][2][3]. This extended π-system, typically involving an 18-electron pathway, is responsible for the characteristic planarity and high stability of porphyrins[4][5].

In contrast, phlorins are two-electron reduced derivatives of porphyrins, featuring a single sp³-hybridized meso-carbon[6][7]. This tetrahedral carbon atom interrupts the macrocyclic conjugation, rendering the this compound framework non-aromatic[8]. This disruption of the π-system leads to significant changes in molecular geometry, with phlorins often adopting non-planar or ruffled conformations[7][9].

Comparative Physicochemical Properties

The structural and electronic differences between phlorins and porphyrins give rise to distinct photophysical and electrochemical behaviors.

Spectral Properties

Porphyrins exhibit a characteristic UV-visible absorption spectrum dominated by an intense Soret band (or B band) in the near-UV region (around 400 nm) and several weaker Q bands in the visible region (500-700 nm)[4][10][11]. These sharp, well-defined bands are a hallmark of their aromaticity.

Phlorins, lacking the extended aromatic system, display a starkly different absorption profile. Their spectra are characterized by broad and intense absorption bands that span across the visible and into the near-infrared (NIR) region, typically from 300 to over 750 nm[8][12]. This panchromatic absorption makes them interesting for light-harvesting applications[12].

| Property | Porphyrin | This compound | Reference(s) |

| Aromaticity | 18π aromatic system | Non-aromatic | [6][8] |

| Hybridization | All meso-carbons sp² | One meso-carbon sp³ | [6][13] |

| UV-vis Spectrum | Intense Soret band (~400 nm), weaker Q bands (500-700 nm) | Broad absorption across the visible and NIR (300-750+ nm) | [4][8][12] |

| Color | Typically purple/red | Intense emerald green | [12][14] |

| Redox Chemistry | Multiple redox events | Multielectron redox chemistry at modest potentials | [12][15][16] |

Redox Chemistry

Porphyrins are electroactive and can undergo multiple one-electron oxidation and reduction processes[4][16]. The potentials for these events can be tuned by modifying the peripheral substituents or the central metal ion.

Phlorins are distinguished by their unique multielectron redox properties[12][13]. They can typically be oxidized up to three times at modest potentials and also undergo reduction, though these reduction waves are often irreversible[12][15]. The presence of electron-donating or -withdrawing groups on the this compound periphery can be used to tune these redox potentials. For instance, phlorins with electron-donating aryl groups are easier to oxidize and harder to reduce, while the opposite is true for those with electron-withdrawing groups[12][15].

Experimental Protocols

Synthesis of a 5,5-Dimethylthis compound Derivative

The synthesis of phlorins can be achieved through a modular methodology. A common route involves the acid-catalyzed condensation of a dicarbinol with a 5-aryldipyrromethane, followed by oxidation[12][13].

Methodology:

-

Preparation of Diacylated Dipyrromethane: 5,5-dimethyldipyrromethane is deprotonated using ethylmagnesium bromide (EtMgBr). The resulting species is then reacted with an acyl chloride, such as pentafluorophenylbenzoyl chloride, to yield the diacylated dipyrromethane[12][13].

-

Reduction to Dicarbinol: The diacylated dipyrromethane is reduced using sodium borohydride (NaBH₄) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) to generate the corresponding dicarbinol[12][13].

-

Condensation and Oxidation: The dicarbinol is condensed with a 5-aryldipyrromethane derivative in the presence of an acid catalyst, typically trifluoroacetic acid (TFA). The resulting macrocycle is then oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the this compound framework[12][13].

-

Purification: The crude this compound product is purified by flash chromatography[12][13].

Characterization Techniques

-

UV-vis Spectroscopy: Used to determine the absorption properties of the synthesized phlorins and porphyrins in a suitable solvent like dichloromethane (CH₂Cl₂)[13].

-

Cyclic Voltammetry (CV): Employed to investigate the redox properties. Experiments are typically conducted in a solution of the compound in CH₂Cl₂ containing a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆)[13].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the synthesized macrocycles.

-

X-ray Crystallography: Used to definitively determine the solid-state structure and conformation of the molecules[6][8].

Applications in Drug Development and Research

The distinct properties of phlorins and porphyrins lend themselves to different applications.

Porphyrins are well-established in medicine, particularly as photosensitizers in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation[17][18][19]. Their stable, aromatic nature and well-defined spectral properties are advantageous for these applications. They also serve as versatile ligands in the development of catalysts and sensors[4][17].

Phlorins , while less explored, offer exciting potential. Their broad absorption in the visible and NIR regions is beneficial for solar energy capture and photocatalysis[12]. The multielectron redox chemistry of phlorins makes them promising candidates for electrocatalysis and anion sensing[12]. The reversible conversion between porphyrins and phlorins through hydride transfer is also being explored for therapeutic applications, such as in hypoxia-activated cancer therapy[20].

Conclusion

References

- 1. differencebetween.com [differencebetween.com]

- 2. Porphyrin - Wikipedia [en.wikipedia.org]

- 3. pediaa.com [pediaa.com]

- 4. PorphyChem - Porphyrin Chemicals & Engineering [porphychem.com]

- 5. echemi.com [echemi.com]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Electronic Structure of Metallophlorins: Lessons from Iridium and Gold this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. secjhuapl.edu [secjhuapl.edu]

- 11. Porphyrin Chemistry Research - Properties [llg.chem.uni.wroc.pl]

- 12. Synthesis, Electrochemistry and Photophysics of a Family of this compound Macrocycles that Display Cooperative Fluoride Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Porphyrins and Chlorins | The Brückner Research Group [bruckner.research.uconn.edu]

- 15. scispace.com [scispace.com]

- 16. Porphyrins in Electrocatalysis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Exploring the Aromaticity of the Phlorin Core: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the aromaticity of the phlorin core, a unique tetrapyrrole macrocycle. It is intended for researchers, scientists, and drug development professionals interested in the nuanced electronic properties of porphyrinoids. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of this compound's electronic structure.

Introduction: The Enigmatic Nature of the this compound Core

Phlorins, as two-electron reduced derivatives of porphyrins, present a fascinating case study in the principles of aromaticity.[1] Characterized by the presence of a single sp³-hybridized meso-carbon, the continuous π-conjugation pathway of the porphyrin macrocycle is disrupted.[2][3] This structural feature results in a non-planar, often ruffled, conformation, which profoundly influences the electronic and photophysical properties of the molecule.[1][4] Unlike their fully aromatic porphyrin counterparts, which possess an 18π-electron system, phlorins exhibit a more complex electronic structure that deviates from simple Hückel's rule predictions.[5] This guide delves into the methods used to characterize the aromaticity of the this compound core, presenting both experimental and computational approaches.

Quantitative Assessment of Aromaticity

NICS values, calculated at the center of the macrocycle (NICS(0)) or slightly above it (NICS(1)), are a widely used magnetic criterion for aromaticity. Negative NICS values are indicative of a diatropic ring current and aromatic character, while positive values suggest a paratropic ring current and antiaromaticity. For context, the NICS(1) value of a typical aromatic porphyrin is approximately -14.98 ppm.[6]

| Compound/System | Aromaticity Metric | Calculated Value | Reference/Notes |

| Porphyrin | NICS(1) | -14.98 ppm | [6] |

| Expanded Porphyrins | NICS(1) | -15.38 to -21.21 ppm | [6] |

| Isophlorins (28π) | Ring Current | Antiaromatic | [7] |

| Porphyrins (26π) | Ring Current | Aromatic | [7] |

This table summarizes representative quantitative data for related porphyrinoid systems to provide a comparative context for the aromaticity of the this compound core.

Experimental and Computational Protocols

The characterization of the this compound core's aromaticity relies on a combination of synthetic chemistry, spectroscopy, and computational modeling.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives is the Lindsey synthesis, a two-step, one-flask procedure.[1][8]

Protocol for a Mechanochemical Lindsey-Type Synthesis:

-

Condensation: A mixture of a substituted benzaldehyde and pyrrole is subjected to acid-catalyzed condensation. This can be performed mechanochemically in a mixer mill to reduce solvent usage.[8]

-

Oxidation: The resulting porphyrinogen intermediate is then oxidized. While this can occur slowly in air, a more controlled and efficient method involves the addition of an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][8]

-

Purification: The final this compound product is purified using column chromatography.

Computational Assessment of Aromaticity

Computational methods are indispensable for quantifying the aromaticity of the this compound core.

Protocol for Nucleus-Independent Chemical Shift (NICS) Calculation using Gaussian:

-

Geometry Optimization: The molecular structure of the this compound is optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.

-

NICS Calculation Setup: An NMR calculation is performed on the optimized geometry. A "ghost atom" (Bq) is placed at the geometric center of the macrocycle for NICS(0) calculations, and 1.0 Å above the center for NICS(1) calculations.[9][10]

-

Gaussian Input: The following is a sample Gaussian input snippet for a NICS calculation:

-

Analysis: The isotropic magnetic shielding value for the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value.

This compound Intermediates in Catalysis and Biology

This compound species have been identified as key intermediates in various chemical and biological processes.

Catalytic Hydrogen Evolution

Computational and experimental studies have elucidated a catalytic cycle for hydrogen evolution by nickel metalloporphyrins where a nickel this compound intermediate plays a central role.[11] In this mechanism, the this compound is formed through a proton-coupled electron transfer (PCET) reaction.[11][12]

Metabolic Pathways

This compound-related compounds, such as phloretin, are found in nature and undergo metabolic transformations. Phlorizin, a glucoside of phloretin, is metabolized in the gut, where it is first hydrolyzed to phloretin. Phloretin is then further broken down into phloroglucinol and phloretic acid.[2]

Conclusion

The this compound core represents a departure from the classic aromaticity of porphyrins. Its unique structural and electronic features, stemming from the sp³-hybridized meso-carbon, lead to a complex electronic landscape. While a definitive quantitative measure of its aromaticity remains an active area of research, the combination of advanced synthesis, spectroscopy, and computational modeling provides a powerful toolkit for its characterization. The involvement of this compound intermediates in important catalytic and biological processes underscores the significance of understanding their fundamental properties. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing class of macrocycles.

References

- 1. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. youtube.com [youtube.com]

- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 6. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 7. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Nickel this compound intermediate formed by proton-coupled electron transfer in hydrogen evolution mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

Advancements in Phlorin Chemistry: A Technical Guide for Researchers

Abstract

Phlorins, a class of partially saturated porphyrinoids, have garnered increasing interest within the scientific community due to their unique electronic, optical, and chemical properties. Their inherent reactivity and structural flexibility make them promising candidates for a wide range of applications, from photosensitizers in photodynamic therapy (PDT) to components in molecular sensing and catalysis. This technical guide provides a comprehensive review of recent advancements in phlorin chemistry, with a focus on synthetic methodologies, physicochemical characterization, and emerging applications in drug development. Detailed experimental protocols for key synthetic procedures are provided, alongside a systematic presentation of quantitative data to facilitate comparison and guide future research endeavors.

Introduction

Phlorins, also known as dihydroporphyrins, are tetrapyrrolic macrocycles characterized by the presence of one sp³-hybridized meso-carbon atom, which interrupts the fully conjugated π-system found in porphyrins. This structural feature imparts a non-planar, often ruffled conformation and leads to distinct spectroscopic and electrochemical properties, including strong absorption in the near-infrared (NIR) region.[1][2] Historically considered as transient intermediates in porphyrin synthesis, stable this compound derivatives have now been successfully synthesized and isolated, opening new avenues for their exploration and application.[2][3] This guide will delve into the recent breakthroughs that have propelled this compound chemistry to the forefront of porphyrinoid research.

Synthetic Methodologies

The synthesis of stable this compound derivatives has been a significant challenge due to their propensity for oxidation to the corresponding porphyrins. However, recent advancements have led to reliable synthetic routes, primarily centered around the condensation of pyrrolic precursors and the strategic introduction of bulky or electron-withdrawing substituents at the meso-positions to enhance stability.[3]

One-Flask Synthesis of Meso-Substituted Phlorins

A streamlined approach for the synthesis of meso-substituted phlorins involves a two-step, one-flask reaction of pyrrole with an aldehyde and a ketone.[4] This method offers a more direct route compared to multi-step procedures involving the pre-synthesis of dipyrromethanes.

Experimental Protocol: Synthesis of 5,5-Dimethyl-10,20-bis(pentafluorophenyl)this compound [4]

-

Reaction Setup: In a clean, dry flask, dissolve pyrrole (10 mM), pentafluorobenzaldehyde (5.0 mM), and acetone (80 mM) in dichloromethane (CH₂Cl₂).

-

Acid Catalysis: Add trifluoroacetic acid (TFA) to a final concentration of 215 mM to catalyze the condensation reaction.

-

Condensation: Stir the reaction mixture at room temperature for a specified time (e.g., 15 minutes, 1 hour, or 4 hours) to allow for the formation of the porphyrinogen intermediate.

-

Oxidation: Introduce an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to the reaction mixture to convert the porphyrinogen to the this compound.

-

Purification: Quench the reaction and purify the crude product using column chromatography on silica gel to isolate the desired this compound derivative. Yields of up to 20-26% have been reported for this one-flask method.[4]

Synthesis of Metallophlorins

The insertion of a metal ion into the this compound core can further modulate its electronic properties and stability. Direct metalation of free-base phlorins represents a key strategy for the preparation of metallophlorins.[5][6]

Experimental Protocol: Synthesis of Gold(III) 5,5-Dimethyl-10,15,20-tris(pentafluorophenyl)this compound [5]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), combine the free-base this compound, a gold(III) salt such as AuBr₃, and a suitable base (e.g., KOtBu) in a mixture of solvents like THF and toluene.[6]

-

Metalation: Stir the reaction mixture at a controlled temperature (e.g., -35 °C to room temperature) for several hours to facilitate the coordination of the gold ion.[6]

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting solid is then purified by column chromatography to yield the metallothis compound complex.

Physicochemical Properties of this compound Derivatives

The interruption of the π-conjugated system in phlorins results in unique spectroscopic and electrochemical characteristics compared to their porphyrin counterparts.

Spectroscopic Properties

This compound derivatives typically exhibit broad and intense absorption bands extending into the near-infrared (NIR) region.[1][2][7] This is a significant advantage for applications such as photodynamic therapy, as longer wavelengths of light can penetrate deeper into biological tissues.[8] The specific absorption maxima and fluorescence emission wavelengths can be tuned by modifying the peripheral substituents and by the introduction of a central metal ion.[1][9]

Table 1: Spectroscopic Data for Selected this compound Derivatives

| Compound | λ_max_ (nm) | Emission λ_max_ (nm) | Quantum Yield (Φ_F_) | Reference |

| Ir--INVALID-LINK--₂ | 806 | 950 | - | [2][7] |

| Au[DMTPFPhl] | 770 | 967 | - | [2][7] |

| 3H(Phl^F^) | ~700 | 720-732 | 5.3 x 10⁻⁴ | [1] |

| 3H(Phl^OMe^) | ~700 | 720-732 | 1.7 x 10⁻³ | [1] |

DMTPFPhl = 5,5-dimethyl-10,15,20-tris(pentafluorophenyl)this compound

Electrochemical Properties

Phlorins exhibit rich redox chemistry, with multiple accessible oxidation and reduction states.[1][9] The redox potentials are sensitive to the nature of the meso-substituents and the central metal ion.[1] Electron-donating groups generally make the this compound easier to oxidize, while electron-withdrawing groups have the opposite effect.[1][9] This tunability is crucial for designing phlorins for applications in catalysis and molecular electronics.

Table 2: Electrochemical Data for Selected this compound Derivatives

| Compound | E_ox(1)_ (V vs Ag/AgCl) | E_red(1)_ (V vs Ag/AgCl) | HOMO-LUMO Gap (eV) | Reference |

| 3H(Phl^F^) | ~0.8 | ~-0.93 | 1.63 - 1.75 | [1] |

| 3H(Phl^OMe^) | ~0.6 | ~-1.07 | 1.63 - 1.75 | [1] |

| Au[DMTPFPhl] | 0.62 | -0.94 | 1.56 | [2] |

Applications in Drug Development

The unique properties of phlorins make them highly attractive for various applications in drug development, particularly in the field of photodynamic therapy (PDT).

Phlorins as Photosensitizers in Photodynamic Therapy

PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy tumor cells.[8][10][11] The strong NIR absorption of this compound derivatives allows for the activation of the photosensitizer at greater tissue depths, potentially leading to more effective treatment of deep-seated tumors.[8] The general mechanism of PDT involves the excitation of the photosensitizer to a triplet state, which then transfers its energy to molecular oxygen to produce highly reactive singlet oxygen.[10]

References

- 1. Synthesis, Electrochemistry and Photophysics of a Family of this compound Macrocycles that Display Cooperative Fluoride Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electronic Structure of Metallophlorins: Lessons from Iridium and Gold this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of porphyrin chemistry in tumor imaging and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unveiling the Electronic Landscape of Phlorin: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlorins, the partially saturated analogues of porphyrins, represent a fascinating and historically underexplored class of tetrapyrrolic macrocycles. Their unique electronic structure, stemming from the interruption of the π-conjugation at a meso-position, endows them with distinct spectroscopic and redox properties that are of significant interest in fields ranging from photodynamic therapy to materials science. This technical guide provides an in-depth exploration of the theoretical methodologies employed to elucidate the electronic structure of the phlorin core. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for calculating key electronic parameters, present a summary of available quantitative data, and outline the computational protocols for such investigations.

Introduction to the Electronic Structure of Phlorins

Phlorins can be conceptualized as arising from the formal nucleophilic addition of a hydride ion to a meso-carbon of a porphyrin.[1] This transformation has profound consequences for the molecule's geometry and electronic properties. Unlike the planar and highly aromatic porphyrin macrocycle, phlorins typically adopt a strongly ruffled conformation.[1][2] This structural distortion disrupts the clear σ/π separation of molecular orbitals observed in porphyrins.[2]

From a theoretical standpoint, the electronic structure of phlorins can be initially understood through the lens of Gouterman's four-orbital model, which successfully explains the characteristic Q and Soret bands in the electronic absorption spectra of porphyrins.[2][3] However, the reduced symmetry and altered conjugation in phlorins lead to significant modifications of the frontier molecular orbitals (HOMO-1, HOMO, LUMO, and LUMO+1), resulting in unique spectroscopic signatures.[4] Theoretical calculations are therefore indispensable for a detailed understanding of these complex electronic features.

Theoretical Methodologies for this compound Electronic Structure Calculation

The computational investigation of this compound's electronic structure predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. These methods offer a favorable balance between computational cost and accuracy for systems of this size.[3]

Ground State Calculations: Density Functional Theory (DFT)

DFT is the workhorse for determining the optimized geometry and ground-state electronic properties of phlorins. The choice of the exchange-correlation functional is crucial for obtaining accurate results. Commonly employed functionals for porphyrinoids, and by extension phlorins, include:

-

B3LYP: A hybrid functional that often provides a good description of the geometry and electronic properties of porphyrin-type molecules.[1][3]

-

CAM-B3LYP: A range-separated hybrid functional that can offer improved accuracy for charge-transfer and excited states.[3]

-

PBE0: Another popular hybrid functional used in the study of porphyrinoids.[3]

The selection of the basis set is also a critical parameter. A double- or triple-zeta basis set with polarization and diffuse functions, such as the 6-31G* or STO-TZ2P, is generally recommended for reliable calculations.[1][5]

Excited State Calculations: Time-Dependent DFT (TD-DFT)

To understand the electronic absorption spectra of phlorins, TD-DFT calculations are performed on the DFT-optimized geometry. This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands. The choice of functional for TD-DFT calculations is as critical as for the ground state, with B3LYP and CAM-B3LYP being frequently used.[3]

Quantitative Data from Theoretical Calculations

While theoretical studies on the parent, unsubstituted this compound molecule are limited in the literature, valuable insights can be drawn from computational investigations of its derivatives and its trianionic form.

Table 1: Calculated Electronic Properties of this compound Derivatives and Related Species

| Species | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Findings | Reference |

| Au[Phl] (Phl³⁻ is the trianion of unsubstituted this compound) | B3LYP-D3 | STO-TZ2P | - | - | Smaller than porphyrins | Strongly ruffled C_s geometry is energetically favored over a planar C₂_v geometry. | [1][2] |

| Ir--INVALID-LINK--₂ (Phl³⁻ is the trianion of unsubstituted this compound) | B3LYP-D3 | STO-TZ2P | - | - | Smaller than porphyrins | Exhibits a smaller HOMO-LUMO gap compared to Au[Phl]. | [1][2] |

| 5,5-dimethylthis compound derivative (3H(PhlCF₃)) | DFT | - | - | - | - | The frontier orbital (LUMO+1) is polarized, leading to solvatochromism. | [4] |

| Homologous series of 5,5-dimethylphlorins | DFT | - | - | - | - | The electronic structure and redox properties can be tuned by varying meso-substituents. | [6][7] |

Table 2: Calculated Absorption Maxima (λ_max) for Metallophlorins

| Complex | Method | Absorption Maxima (nm) | Emission Maxima (nm) | Singlet Oxygen Quantum Yield (%) | Reference |

| Au[DMTPFPhl] | Experimental | 770 | 967 | 28 | [1] |

| Ir--INVALID-LINK--₂ | Experimental | 806 | 950 | 40 | [1] |

Experimental and Computational Protocols

A typical computational workflow for investigating the electronic structure of a this compound molecule is outlined below. This process combines geometry optimization, electronic structure analysis, and prediction of spectroscopic properties.

Molecular Structure and Frontier Orbitals

The fundamental structure of the this compound macrocycle is key to understanding its electronic properties. The interruption of the π-system at one meso-position leads to a non-planar, ruffled geometry.

The frontier molecular orbitals of this compound are derived from the a₁u, a₂u (HOMOs), and e_g (LUMOs) orbitals of a D₄h porphyrin. The reduction in symmetry in this compound lifts the degeneracy of the LUMOs and alters the energies and compositions of all four frontier orbitals. This leads to a smaller HOMO-LUMO gap compared to porphyrins and gives rise to the characteristic near-infrared (NIR) absorption of many this compound derivatives.[1][2]

Conclusion and Future Outlook

Theoretical calculations, particularly DFT and TD-DFT, are powerful tools for unraveling the intricate electronic structure of phlorins. While research has provided significant insights into metallophlorins and substituted phlorins, a comprehensive theoretical investigation of the parent, unsubstituted this compound molecule remains a notable gap in the literature. Such studies would provide a crucial benchmark for understanding the fundamental electronic properties of this important class of macrocycles. Future work should focus on systematic benchmarking of different DFT functionals and basis sets for predicting the spectroscopic and redox properties of a wider range of this compound derivatives. This will undoubtedly accelerate their development for applications in medicine and technology.

References

- 1. Electronic Structure of Metallophlorins: Lessons from Iridium and Gold this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DFT/TD-DFT molecular design of porphyrin analogues for use in dye-sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Synthesis, Electrochemistry and Photophysics of a Family of this compound Macrocycles that Display Cooperative Fluoride Binding - PMC [pmc.ncbi.nlm.nih.gov]

The Supramolecular Chemistry of Phlorins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlorins, a class of porphyrinoids characterized by a single sp³-hybridized meso-carbon, have emerged as a fascinating and versatile platform in supramolecular chemistry. Their unique electronic and structural properties, distinct from their fully aromatic porphyrin counterparts, have opened up new avenues for the design and development of novel functional materials. This technical guide provides a comprehensive overview of the supramolecular chemistry of phlorins, with a focus on their synthesis, host-guest interactions, self-assembly, and applications in anion sensing, catalysis, and drug delivery.

Phlorins are distinguished by their non-aromatic, saddle-shaped macrocyclic structure, which imparts them with intriguing photophysical and electrochemical characteristics. Unlike the planar and rigid structure of porphyrins, the flexible nature of the phlorin macrocycle allows for dynamic conformational changes, which are pivotal to their function in molecular recognition and self-assembly.

Synthesis of Phlorins

The synthesis of this compound macrocycles has evolved to allow for the introduction of a variety of peripheral substituents, enabling the fine-tuning of their electronic and steric properties. A common synthetic strategy involves the acid-catalyzed condensation of a 5-aryldipyrromethane with a dicarbinol precursor, followed by oxidation.

Experimental Protocol: Synthesis of a 5,5-Dimethylthis compound Derivative

This protocol is adapted from the modular synthesis of a family of 5,5-dimethylphlorins.

Materials:

-

5-Aryldipyrromethane

-

Diacylated dipyrromethane

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Reduction of Diacylated Dipyrromethane: The diacylated dipyrromethane is dissolved in a 3:1 mixture of THF and MeOH. The solution is cooled in an ice bath, and NaBH₄ is added portion-wise. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

Condensation: The resulting dicarbinol is not isolated but is directly used in the next step. A solution of the 5-aryldipyrromethane in CH₂Cl₂ is added to the reaction mixture. The reaction is acidified with a suitable acid catalyst (e.g., trifluoroacetic acid) and stirred at room temperature.

-

Oxidation: Upon completion of the condensation, the reaction mixture is treated with DDQ to effect oxidation to the this compound macrocycle.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired 5,5-dimethylthis compound derivative.

Host-Guest Chemistry: Anion Recognition

A hallmark of this compound supramolecular chemistry is their remarkable ability to act as hosts for anionic guests. The pyrrolic N-H protons within the macrocyclic cavity can form strong hydrogen bonds with anions, leading to significant changes in the this compound's photophysical and electrochemical properties. This behavior forms the basis for their application as anion sensors.

Phlorins exhibit a particularly strong and cooperative binding affinity for the fluoride anion. The binding of two fluoride ions to the this compound core is a highly allosteric process, where the binding of the first fluoride ion significantly increases the affinity for the second. This cooperativity is a key feature that distinguishes this compound-based anion receptors.

Quantitative Data on this compound-Fluoride Binding

| This compound Derivative | Hill Coefficient (η) | Overall Binding Constant (β₂) (M⁻²) |

| 3H(PhlF) | 8.6 | > 10⁸ |

| 3H(PhlNO₂) | - | > 10⁸ |

| 3H(PhlMes) | 5.0 | > 10⁸ |

| 3H(PhlOMe) | 5.4 | > 10⁸ |

Data sourced from studies on cooperative fluoride binding to 5,5-dimethylphlorins.[1][2]

Experimental Protocol: Determination of Anion Binding Constants by UV-Vis Titration

This protocol outlines a general procedure for determining the binding constant of a this compound with an anion using UV-Vis spectroscopy.

Materials:

-

This compound solution of known concentration in a suitable solvent (e.g., CH₂Cl₂)

-

Anion salt solution (e.g., tetrabutylammonium fluoride) of known concentration in the same solvent

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

A solution of the this compound is placed in a cuvette, and its initial UV-Vis spectrum is recorded.

-

Small aliquots of the anion solution are incrementally added to the this compound solution.

-

After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.

-

The titration is continued until no further significant spectral changes are observed.

-

The changes in absorbance at a specific wavelength are plotted against the concentration of the anion.

-

The binding constant (Kₐ) is determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using non-linear regression analysis.[3][4]

Photophysical and Electrochemical Properties

The supramolecular interactions of phlorins have a profound impact on their electronic properties. Anion binding, for instance, can cause dramatic shifts in the absorption and emission spectra, as well as alter the redox potentials of the macrocycle.

Photophysical Data of this compound Derivatives

| This compound Derivative | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ps) |

| 3H(PhlF) | ~410, ~660 | ~720 | 5.3 x 10⁻⁴ | ~37 |

| 3H(PhlMes) | ~420, ~670 | ~730 | - | ~58 |

| 3H(PhlOMe) | ~425, ~675 | ~735 | 1.7 x 10⁻³ | ~101 |

| 3H(PhlNO₂) | ~415, ~665 | ~725 | - | ~37 |

| 3H(PhlCO₂tBu) | ~418, ~668 | ~728 | - | ~66 |

Data for a homologous series of 5,5-dimethylphlorins.[1]

Redox Properties of this compound Derivatives

| This compound Derivative | Eox(1) (V) | Eox(2) (V) | Eox(3) (V) | Ered(1) (V) | Ered(2) (V) |

| 3H(PhlF) | 0.68 | 0.98 | 1.18 | -1.02 | -1.55 |

| 3H(PhlMes) | 0.60 | 0.90 | 1.10 | -1.08 | -1.60 |

| 3H(PhlOMe) | 0.58 | 0.88 | 1.08 | -1.10 | -1.62 |

| 3H(PhlNO₂) | 0.65 | 0.95 | 1.15 | -1.00 | -1.52 |

| 3H(PhlCO₂tBu) | 0.63 | 0.93 | 1.13 | -1.04 | -1.57 |

Redox potentials are referenced to Ag/AgCl.[1]

Experimental Protocol: Cyclic Voltammetry of this compound Derivatives

This protocol provides a general framework for performing cyclic voltammetry on this compound derivatives.

Materials:

-

This compound solution (typically 1 mM) in a suitable solvent (e.g., CH₂Cl₂)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire)

-

Potentiostat

Procedure:

-

The this compound solution containing the supporting electrolyte is placed in the electrochemical cell.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

The electrodes are immersed in the solution.

-

The potential is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

The redox potentials are determined from the peaks in the voltammogram.[5][6][7]

Self-Assembly and Supramolecular Polymerization

The inherent directionality of hydrogen bonding and π-π stacking interactions in phlorins can be exploited to drive their self-assembly into well-defined supramolecular architectures. These assemblies can range from discrete dimers and oligomers to extended one-dimensional supramolecular polymers. The morphology and properties of these assemblies are highly dependent on the this compound structure, solvent, and temperature.

Applications

The unique supramolecular properties of phlorins have led to their exploration in a variety of applications, from chemical sensing to catalysis and drug delivery.

Anion Sensing

The strong and selective binding of anions, particularly fluoride, makes phlorins excellent candidates for colorimetric and fluorescent anion sensors. The binding event triggers a distinct change in the UV-Vis absorption or fluorescence emission of the this compound, allowing for the visual or spectroscopic detection of the target anion.

Catalysis

While the catalytic applications of phlorins are less explored than those of porphyrins, their unique electronic structure and ability to stabilize reactive intermediates suggest potential in various catalytic transformations. Metallophlorins, in particular, are promising candidates for redox catalysis. A proposed catalytic cycle often involves the this compound macrocycle acting as an electron reservoir, facilitating multi-electron transfer processes.

Drug Delivery

The ability of phlorins to be functionalized with various substituents and their potential for self-assembly into nanostructures makes them attractive for drug delivery applications. This compound-based nanoparticles or liposomal formulations could serve as carriers for therapeutic agents, offering the potential for targeted delivery and controlled release.

Experimental Protocol: Preparation of this compound-Containing Liposomes

This protocol describes a general method for encapsulating a lipophilic this compound derivative into liposomes using the thin-film hydration method.

Materials:

-

Lipophilic this compound derivative

-

Phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC)

-

Cholesterol

-

Chloroform

-

Phosphate-buffered saline (PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes

Procedure:

-

Film Formation: The this compound derivative, phospholipid, and cholesterol are dissolved in chloroform in a round-bottom flask. The solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Hydration: The lipid film is hydrated with PBS buffer by gentle rotation of the flask. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

Purification: The liposome suspension is purified from non-encapsulated this compound by size exclusion chromatography or dialysis.[8][9][10][11][12]

Conclusion and Future Outlook

The supramolecular chemistry of phlorins is a rapidly advancing field with immense potential. Their unique structural and electronic properties, coupled with their capacity for molecular recognition and self-assembly, make them highly versatile building blocks for the construction of functional materials. Future research will likely focus on the development of more sophisticated this compound-based systems for applications in targeted drug delivery, advanced catalysis, and the fabrication of novel electronic and photonic devices. The continued exploration of their rich supramolecular chemistry promises to unlock even more exciting possibilities for this remarkable class of porphyrinoids.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis, Electrochemistry and Photophysics of a Family of this compound Macrocycles that Display Cooperative Fluoride Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Delivery of lipophilic porphyrin by liposome vehicles: preparation and photodynamic therapy activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sphingomyelin Liposomes Containing Porphyrin-phospholipid for Irinotecan Chemophototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

Methodological & Application

Application of Phlorins as Selective Fluoride Anion Sensors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlorins, a class of porphyrinoids, have emerged as promising candidates for the selective detection of fluoride anions. Their unique electronic and structural properties, which can be modulated upon anion binding, make them suitable for the development of colorimetric and fluorescent sensors. This document provides detailed application notes and protocols for the use of phlorin-based sensors in selective fluoride anion detection, catering to researchers in materials science, analytical chemistry, and drug development. The methodologies outlined herein are based on established research in the field, providing a comprehensive guide for the synthesis, characterization, and application of these sensors.

Principle of Fluoride Sensing by Phlorins

The sensing mechanism of this compound-based fluoride sensors typically relies on the cooperative binding of fluoride anions to the pyrrolic N-H protons within the macrocyclic core. This interaction induces a distinct change in the electronic structure of the this compound, leading to observable changes in its absorption and emission spectra. The binding is often allosteric in nature, with the binding of the first fluoride anion influencing the affinity for the second. This cooperative binding can enhance the sensitivity and selectivity of the sensor. The specific signaling pathway involves the modulation of the this compound's frontier molecular orbitals upon fluoride coordination, which alters the energy of electronic transitions and, consequently, the spectroscopic output.

Signaling Pathway and Experimental Workflow

The general signaling pathway for a this compound-based fluoride sensor and the typical experimental workflow for its characterization are depicted below.

Caption: Signaling pathway of a this compound sensor and the experimental workflow for its evaluation.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative family of 5,5-dimethylthis compound sensors with varying meso-substituents. This data is crucial for comparing the performance of different this compound derivatives and selecting the appropriate sensor for a specific application.

| This compound Derivative (meso-substituent) | Binding Constant (K) for F⁻ | Detection Limit (LOD) | Quantum Yield (Φ) - Free | Quantum Yield (Φ) - F⁻ Bound |

| 3H(Phl(F)) (Pentafluorophenyl) | K₁: High, K₂: Moderate | Not Reported | Low | Increased |

| 3H(Phl(Mes)) (Mesityl) | K₁: Moderate, K₂: Low | Not Reported | High | Decreased |

| 3H(Phl(OMe)) (2,6-Dimethoxyphenyl) | K₁: Moderate, K₂: Low | Not Reported | High | Decreased |

| 3H(Phl(NO₂)) (4-Nitrophenyl) | K₁: High, K₂: High | Not Reported | Low | Increased |

| 3H(Phl(CO₂tBu)) (4-tert-Butylcarboxyphenyl) | K₁: Moderate, K₂: Moderate | Not Reported | Moderate | Modified |

Note: The binding constants (K₁ and K₂) represent the stepwise association for the first and second fluoride anion, respectively. The exact values can be determined from titration experiments as described in the protocols below. The terms "High", "Moderate", and "Low" are relative comparisons within this family of compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific this compound derivative and experimental setup.

Protocol 1: Synthesis of 5,5-Dimethylphlorins

This protocol describes a general method for the synthesis of 5,5-dimethylthis compound macrocycles.

Materials:

-

Appropriate aromatic aldehyde (e.g., pentafluorobenzaldehyde, mesitaldehyde)

-

Pyrrole

-

Acetone

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Combine the aromatic aldehyde (1 equivalent), pyrrole (2 equivalents), and acetone (a large excess) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) as a catalyst and stir the reaction mixture at room temperature under an inert atmosphere for the appropriate time (typically several hours to a day), monitoring the reaction progress by UV-Vis spectroscopy.

-

Once the formation of the porphyrinogen is observed, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (appropriate equivalents) to oxidize the porphyrinogen to the corresponding porphyrin.

-

Neutralize the reaction mixture with a suitable base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound derivative.

-

Characterize the purified this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: UV-Vis Spectroscopic Titration

This protocol details the procedure for studying the interaction between a this compound sensor and fluoride anions using UV-Vis spectroscopy.

Materials:

-

Stock solution of the this compound sensor in a suitable organic solvent (e.g., dichloromethane, acetonitrile) of known concentration (e.g., 10⁻⁵ M).

-

Stock solution of a fluoride salt (e.g., tetrabutylammonium fluoride - TBAF) in the same solvent of known concentration (e.g., 10⁻³ M).

-

Spectrophotometer cuvettes (1 cm path length).

-

Micropipettes.

Procedure:

-

Place a known volume (e.g., 2 mL) of the this compound stock solution into a spectrophotometer cuvette.

-

Record the initial UV-Vis absorption spectrum of the this compound solution.

-

Add small aliquots (e.g., 1-10 µL) of the TBAF stock solution to the cuvette.

-

After each addition, gently mix the solution and record the UV-Vis spectrum.

-

Continue the additions until no further significant changes in the spectrum are observed.

-

Plot the changes in absorbance at a specific wavelength against the concentration of added fluoride to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constants (using non-linear regression analysis of the binding isotherm).